molecular formula C18H19FN2O B2626584 4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide CAS No. 866150-78-9

4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide

Cat. No.: B2626584
CAS No.: 866150-78-9
M. Wt: 298.361
InChI Key: MCECRKOSTJXFHK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group substituted with a fluoro atom and an indole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a fluoro group and an indole moiety, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-fluoro-N-(2,2,4-trimethyl-1,3-dihydroindol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-11-4-9-15(16-14(11)10-18(2,3)21-16)20-17(22)12-5-7-13(19)8-6-12/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECRKOSTJXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=C(C=C1)NC(=O)C3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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